2-Methoxyethyl acetoacetate
Overview
Description
2-Methoxyethyl acetoacetate is an organic compound with the molecular formula C7H12O4. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary targets of 2-Methoxyethyl acetoacetate are the immune and respiratory systems . The compound interacts with these systems, potentially leading to changes in their function.
Mode of Action
The exact mode of action of This compound It is known that the compound interacts with its targets in the immune and respiratory systems . The specifics of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Analysis
Biochemical Properties
2-Methoxyethyl acetoacetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with acetyl-CoA synthetase, which catalyzes the conversion of acetate to acetyl-CoA, a crucial intermediate in metabolic pathways . The nature of these interactions often involves the formation of ester bonds, which are essential for the compound’s reactivity and functionality in biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by modulating the activity of specific enzymes and proteins, leading to changes in cellular functions and responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism . These binding interactions are crucial for the compound’s biochemical effects and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been observed to affect cellular functions, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only at certain dosage levels. These findings highlight the importance of dosage considerations in the use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of acetyl-CoA and other key metabolites. It interacts with enzymes such as acetyl-CoA synthetase, which plays a crucial role in the conversion of acetate to acetyl-CoA . This interaction affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and its role in various cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is crucial for its activity and function in biochemical processes, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.
Preparation Methods
2-Methoxyethyl acetoacetate can be synthesized through several methods. One common synthetic route involves the esterification of acetoacetic acid with 2-methoxyethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Methoxyethyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: It can participate in aldol condensation reactions, forming β-hydroxy esters or ketones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methoxyethyl acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
2-Methoxyethyl acetoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a methoxyethyl group. It is also used as an intermediate in organic synthesis.
Methyl acetoacetate: Contains a methyl group instead of a methoxyethyl group. It is used in similar applications but may have different reactivity and properties.
Butyl acetoacetate: Contains a butyl group, offering different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-methoxyethyl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-6(8)5-7(9)11-4-3-10-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHCSZRZWOWUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177026 | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22502-03-0 | |
Record name | 2-Methoxyethyl 3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22502-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022502030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXYETHYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN4CYZ9PV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Methoxyethyl acetoacetate in the context of the provided research?
A1: this compound is a crucial building block in synthesizing dihydropyridine calcium channel blockers. Specifically, it serves as a precursor in the synthesis of Cilnidipine [, ] and Nimodipine [].
Q2: Can you elaborate on the role of this compound in the synthesis of Cilnidipine?
A2: this compound undergoes a condensation reaction with 3-nitrobenzaldehyde to yield 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate [, ]. This intermediate then reacts with cinnamyl 2-aminocrotonate under Hantzsch cyclization conditions to produce Cilnidipine [, ].
Q3: How does the addition order of reagents impact the synthesis of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?
A3: Research indicates that adding both 3-nitrobenzaldehyde and this compound before introducing the catalyst significantly improves the yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate [].
Q4: What are the optimal reaction conditions for achieving a high yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate?
A4: Studies have shown that a 1:1.6 molar ratio of 3-nitrobenzaldehyde to this compound, a reaction temperature of 0°C, and a reaction time of 4 hours result in a 92% yield of 2-Methoxyethyl 2-(3-nitrobenzylidene)acetoacetate with approximately 98% purity [].
Q5: Has the synthesis of Nimodipine also benefited from process improvements?
A6: Yes, using this compound in the synthesis of Nimodipine, along with isopropyl 3-aminocrotonate and 3-nitrobenzaldehyde, has resulted in a simplified process with fewer synthetic steps and a higher overall yield []. This optimized approach offers a more cost-effective and easily controlled method for Nimodipine production [].
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